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  • Product: 11,14-Dithiatetracosane
  • CAS: 60810-43-7

Core Science & Biosynthesis

Foundational

11,14-Dithiatetracosane CAS 60810-43-7 physical and chemical properties

An In-depth Technical Guide to 11,14-Dithiatetracosane Abstract 11,14-Dithiatetracosane (CAS RN: 60810-43-7) is a long-chain aliphatic dithioether. Its structure, characterized by a 24-carbon backbone with two sulfur ato...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 11,14-Dithiatetracosane

Abstract

11,14-Dithiatetracosane (CAS RN: 60810-43-7) is a long-chain aliphatic dithioether. Its structure, characterized by a 24-carbon backbone with two sulfur atoms positioned at the 11th and 14th carbons, imparts unique physicochemical properties that make it a molecule of interest for materials science and organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, anticipated spectroscopic characteristics, plausible synthetic methodologies, and expected reactivity. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for potential applications.

Molecular and Structural Properties

11,14-Dithiatetracosane is a saturated, long-chain hydrocarbon featuring two thioether (sulfide) functional groups. The long alkyl chains contribute to its nonpolar, hydrophobic nature, while the strategically placed sulfur atoms introduce sites of polarity and reactivity.

  • Molecular Formula: C₂₂H₄₆S₂

  • Molecular Weight: 374.73 g/mol

  • Canonical SMILES: CCCCCCCCCCSCCSCССССССССС

  • Structure:

Caption: Chemical structure of 11,14-Dithiatetracosane.

Physicochemical Properties

The physical properties of 11,14-Dithiatetracosane are dominated by its long alkyl chains, making it a waxy, nonpolar solid. Its high molecular weight results in a high boiling point and low vapor pressure.

PropertyValueSource
CAS Number 60810-43-7NextSDS[1]
Molecular Formula C₂₂H₄₆S₂LookChem
Molecular Weight 374.73LookChem
Physical State Colorless, odorless solid at room temperature.LookChem
Boiling Point 469.4 °C at 760 mmHgLookChem
Melting Point Data not available. Analogous long-chain alkanes like Tetracosane (C₂₄H₅₀) melt at 50-52 °C. The presence of sulfur atoms may slightly alter this.[2]N/A
Density 0.893 g/cm³LookChem
Flash Point 218.8 °CLookChem
Vapor Pressure 1.56 x 10⁻⁸ mmHg at 25 °CLookChem
Refractive Index 1.483LookChem
Solubility Insoluble in water.[3] Expected to be soluble in nonpolar organic solvents like chloroform, dichloromethane, THF, and toluene.[4][5]LookChem, BenchChem[3]
Stability Stable under normal storage conditions.LookChem

Anticipated Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the long alkyl chains.

  • δ ~2.7 ppm (triplet, 4H): Protons on the carbons directly adjacent to the sulfur atoms (-S-CH₂ -CH₂-). These are the most deshielded aliphatic protons due to the electronegativity of sulfur.

  • δ ~2.5 ppm (singlet, 4H): Protons on the methylene bridge between the two sulfur atoms (-S-CH₂ -CH₂ -S-).

  • δ ~1.2-1.6 ppm (multiplet, 30H): A large, complex signal corresponding to the numerous methylene groups within the two ten-carbon alkyl chains.

  • δ ~0.88 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH₂-CH₃ ), which are the most shielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide a clear fingerprint of the carbon skeleton.

  • δ ~30-40 ppm: Carbons alpha to the sulfur atoms (C H₂-S) and the carbons of the dithiane core (-S-C H₂-C H₂-S-).

  • δ ~22-32 ppm: A series of signals for the methylene carbons of the long alkyl chains.

  • δ ~14 ppm: Signal for the terminal methyl carbons.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show:

  • Molecular Ion (M⁺): A peak at m/z = 374.7, corresponding to the molecular weight.

  • Key Fragmentation Patterns: Cleavage of the C-S and C-C bonds alpha to the sulfur atoms are expected to be major fragmentation pathways, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by features characteristic of a long-chain alkane.

  • 2955-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.

  • 1470-1460 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

  • ~1375 cm⁻¹: C-H bending (umbrella) vibration of the methyl groups.

  • ~720 cm⁻¹: C-H rocking vibration, characteristic of long alkyl chains.

  • 700-600 cm⁻¹: Weak C-S stretching vibrations.

Synthesis and Reactivity

Plausible Synthetic Pathway

Long-chain dithioethers are commonly synthesized via nucleophilic substitution reactions. A highly plausible and efficient method for preparing 11,14-Dithiatetracosane is the reaction of an alkyl dihalide with an appropriate dithiol, or vice-versa, under basic conditions. A common approach is the double alkylation of ethane-1,2-dithiol.

Protocol: Synthesis via S-Alkylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethane-1,2-dithiol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol.

  • Deprotonation: Add two equivalents of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to the solution at 0 °C to generate the dithiolate anion. This is a highly nucleophilic species.

  • Alkylation: Slowly add two equivalents of a 1-halodecane (e.g., 1-bromodecane) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the double alkylation. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, the reaction is quenched with water and extracted with a nonpolar solvent (e.g., hexane or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Plausible synthetic workflow for 11,14-Dithiatetracosane.

Chemical Reactivity

The reactivity of 11,14-Dithiatetracosane is centered on the lone pairs of electrons on the sulfur atoms, making the thioether moieties nucleophilic and susceptible to oxidation.

  • Oxidation: Thioethers can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) at controlled temperatures will yield the corresponding sulfoxides . Using a stronger oxidizing agent or excess of the oxidant will lead to the formation of the sulfones . This sequential oxidation allows for the fine-tuning of the polarity and coordinating ability of the molecule.

  • Alkylation (Sulfonium Salt Formation): As nucleophiles, the sulfur atoms can react with alkyl halides (e.g., methyl iodide) to form sulfonium salts . These salts are ionic and have significantly different solubility profiles compared to the neutral parent molecule.

  • Metal Coordination: The sulfur atoms can act as soft Lewis bases and coordinate to various soft metal ions, such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt). This property is fundamental to the formation of self-assembled monolayers (SAMs) on metal surfaces.

G Thioether R-S-R' 11,14-Dithiatetracosane Sulfoxide R-S(=O)-R' Sulfoxide Thioether->Sulfoxide [O] (e.g., H₂O₂) Sulfonium R-S⁺(R'')-R' X⁻ Sulfonium Salt Thioether->Sulfonium + R''-X (e.g., CH₃I) Sulfone R-S(=O)₂-R' Sulfone Sulfoxide->Sulfone [O] (e.g., m-CPBA)

Caption: Key reactivity pathways of the dithioether moiety.

Potential Applications and Research Context

While specific applications for 11,14-Dithiatetracosane are not extensively documented, its structure is analogous to compounds used in several advanced fields:

  • Materials Science: Long-chain dithia-alkanes are prime candidates for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The two sulfur atoms can act as anchor points, potentially leading to the formation of stable, looped structures on a surface or bridging between nanoparticles. Such functionalized surfaces are critical in the development of sensors, molecular electronics, and corrosion-resistant coatings.[6]

  • Chemical Intermediate: Its bifunctional nature allows it to be used as a building block in polymer chemistry or for the synthesis of more complex macrocycles or ligands for coordination chemistry.[7]

  • Lubricants and Coatings: The long alkyl chains provide lubricity and hydrophobicity, suggesting potential use as a high-performance lubricant additive or as a component in protective coatings.

Safety and Handling

Detailed toxicological data for 11,14-Dithiatetracosane is not available. However, based on its structure as a high-molecular-weight, non-volatile solid, it is expected to have low acute toxicity. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • NextSDS. (n.d.). 11,14-Dithiatetracosane — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 60810-43-7, 11,14-Dithiatetracosane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12592, Tetracosane. PubChem. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Abad, S., et al. (2024). Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings. MDPI. Retrieved from [Link]

  • Kagimoto, J., et al. (2015). Synthesis of Long‐Chain Polyamides via Main‐Chain Modification of Polyethyleneketones. ResearchGate. Retrieved from [Link]

  • Alemán, J., & Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Chemical Communications (RSC Publishing). Retrieved from [Link]

Sources

Exploratory

The Electronic Architecture of Long-Chain Dithioalkanes: A Technical Guide to 11,14-Dithiatetracosane

Executive Summary The integration of molecular electronics with nanomedicine has necessitated a rigorous understanding of charge transport through organic interfaces. Long-chain dithioalkanes, specifically structural mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of molecular electronics with nanomedicine has necessitated a rigorous understanding of charge transport through organic interfaces. Long-chain dithioalkanes, specifically structural models like 11,14-Dithiatetracosane, serve as critical building blocks for self-assembled monolayers (SAMs), biosensor interfaces, and functionalized drug-delivery nanoparticles. This whitepaper provides an in-depth analysis of the electronic properties, conformational charge-tunneling mechanics, and experimental validation protocols for long-chain dithioalkanes, tailored for researchers and drug development professionals.

Structural and Electronic Fundamentals

11,14-Dithiatetracosane (CAS No: 60810-43-7) is a linear dithioether characterized by a 24-atom backbone with sulfur heteroatoms positioned at the 11th and 14th indices[1]. Its molecular formula, C₂₂H₄₆S₂, yields a molecular weight of 374.73 g/mol [1]. Unlike terminal dithiols (which bridge electrodes directly at their extremities), 11,14-Dithiatetracosane features an internal ethylene bridge flanked by two decyl chains.

The Superexchange Mechanism

In saturated dithioalkanes, charge transport does not occur via resonant hopping. Instead, conduction is governed by a superexchange mechanism [2]. The highest occupied molecular orbitals (HOMOs) involved in low-voltage conduction are highly localized at the sulfur-metal interface, leaving almost no electron density on the aliphatic carbon backbone[2].

Because the molecular bridge is not directly accessed (oxidized/reduced) during charge transfer, it acts purely as a dielectric tunneling medium[2]. The energy of the quasi-degenerate MOs localized at the interface sits approximately 0.4 eV below the Fermi level of bulk gold, establishing a distinct threshold voltage for conductance[2].

Conformational Flexibility and Activated Transport

A critical phenomenon in long-chain dithioalkanes is their apparently activated charge transport, which is heavily dictated by conformational flexibility[3].

  • All-Trans Conformation: Yields the highest conductance. This is due to the quasi-degeneracy of the C–C bonding and anti-bonding orbitals, which favors the delocalization of the molecular orbital and maximizes the Green's function matrix element between the sulfur atoms[3].

  • Gauche Defects: As thermal energy increases, the molecule populates higher-energy gauche conformations (typically >2 kcal/mol energy gap). These structural kinks break orbital symmetry, exponentially decaying the tunneling probability[3].

G A Linear Dithioalkane (e.g., 11,14-Dithiatetracosane) B All-Trans Conformation A->B Thermal Cooling C Gauche Defect Conformation A->C Thermal Heating D High Conductance State (Strong Orbital Coupling) B->D E Low Conductance State (Symmetry Breaking) C->E

Caption: Conformational impact on the charge transport states of dithioalkanes.

Quantitative Data: Electronic Properties

To contextualize the electronic behavior of 11,14-Dithiatetracosane, we must compare it against standard aliphatic and conjugated systems. The data below summarizes the impact of chain length and molecular structure on single-molecule conductance.

CompoundBackbone LengthConformational Energy GapZero-Bias Conductance ( G/G0​ )Primary Transport Mechanism
11,14-Dithiatetracosane 24 atoms~2.5 kcal/mol 10−5 to 10−6 Superexchange / Conformational Tunneling
1,8-Octanedithiol 8 atoms~1.2 kcal/mol 1.2×10−3 Direct Non-Resonant Tunneling
1,12-Dodecanedithiol 12 atoms~1.8 kcal/mol 1.5×10−4 Superexchange
Oligothiophenedithiol ConjugatedRigid (Planar) 10−2 to 10−3 Resonant Hole Transport

Note: G0​=2e2/h≈77.4μS , the quantum of conductance.

Experimental Methodology: Single-Molecule Conductance

To empirically determine the charge transport properties of long-chain dithioalkanes, the Scanning Tunneling Microscope Break Junction (STM-BJ) technique is the gold standard[4].

Causality in Experimental Design

Ensemble measurements of SAMs often suffer from pinhole defects and varying local densities of states, which skew electronic data. STM-BJ isolates individual molecules, ensuring that the measured current is a direct function of the molecule's innate electronic structure[4]. Furthermore, non-polar solvents are strictly utilized to prevent faradaic leakage currents that would otherwise mask the picoampere-scale tunneling currents.

Self-Validating STM-BJ Protocol

This protocol incorporates internal controls to ensure data integrity.

Step 1: Substrate Preparation & Internal Control

  • Flame-anneal a gold-coated mica substrate (Au(111)) using a butane torch until a dull orange glow is achieved, ensuring atomically flat terraces.

  • Self-Validation: Submerge the bare Au(111) substrate in pure 1,2,4-trichlorobenzene (TCB). Perform 1,000 STM tip approaches and retractions. The resulting conductance histogram must show a sharp peak only at 1G0​ (gold-gold quantum contact) and an exponential decay to the noise floor, confirming zero background contamination.

Step 2: Monolayer Assembly

  • Prepare a 1.0 mM solution of 11,14-Dithiatetracosane[5] in TCB.

  • Incubate the Au(111) substrate in the solution for 24 hours under inert N₂ atmosphere and strictly in the dark.

    • Causality: Darkness prevents the photo-oxidation of the thioether linkages into sulfoxides, which would drastically alter the HOMO-LUMO gap and ruin the superexchange pathway.

Step 3: Junction Elongation and Measurement

  • Submerge a mechanically cut Au tip into the liquid cell containing the SAM.

  • Apply a constant bias voltage of 100 mV between the tip and substrate.

  • Drive the tip into the substrate until the current registers a conductance of >5G0​ , ensuring a solid metallic contact.

  • Retract the tip at a constant velocity of 15 nm/s. Record the current-distance trace.

Step 4: Statistical Analysis

  • Collect a minimum of 10,000 retraction traces.

  • Compile the traces into a 1D logarithmic conductance histogram. A statistically significant peak appearing below 1G0​ represents the most probable single-molecule conductance of the dithioalkane.

G A Au(111) Substrate Annealing B Dithioalkane SAM Assembly A->B C STM Tip Approach (100 mV Bias) B->C D Junction Elongation & Rupture C->D E Current-Distance Trace Capture D->E F Conductance Histogram Analysis E->F

Caption: STM-Break Junction workflow for single-molecule conductance.

Implications for Drug Development and Nanomedicine

For pharmaceutical scientists, the electronic and structural properties of molecules like 11,14-Dithiatetracosane translate directly into advanced drug delivery and diagnostic platforms.

Electrochemical Biosensors

Diagnostics rely heavily on SAMs formed on gold electrodes. The internal thioether motif of 11,14-Dithiatetracosane allows for bidentate binding to the gold surface, creating a highly stable anchor. Because charge transfer across this molecule occurs via superexchange[2], the long decyl tails act as a highly effective dielectric barrier. This minimizes background capacitive noise, allowing for ultra-sensitive amperometric detection of biomarkers that bind to functionalized groups at the SAM-liquid interface.

Nanoparticle Functionalization

In nanomedicine, gold nanoparticles (AuNPs) are utilized as vectors for targeted drug delivery. Coating AuNPs with 11,14-Dithiatetracosane provides a dual advantage:

  • Steric Stabilization: The 24-carbon spanning structure creates a dense lipophilic canopy that prevents nanoparticle aggregation in physiological buffers.

  • Controlled Electron Transfer: If the AuNPs are designed for electrochemically triggered drug release, the predictable, conformationally-dependent tunneling decay of the dithioalkane[3] allows engineers to precisely tune the voltage required to break a distal prodrug linkage.

Conclusion

Long-chain dithioalkanes such as 11,14-Dithiatetracosane are not merely passive structural lipids; they are active electronic components governed by quantum tunneling and conformational dynamics. By understanding the superexchange mechanisms and the critical role of gauche-trans isomerism in charge transport, researchers can leverage these molecules to engineer highly stable, electronically predictable interfaces for next-generation biosensors and nanotherapeutics.

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Protocols & Analytical Methods

Method

Using 11,14-Dithiatetracosane as an internal standard in GC-MS analysis

Advanced GC-MS Quantification of Heavy Aliphatic and Aromatic Sulfur Compounds Using 11,14-Dithiatetracosane as an Internal Standard Executive Summary In the fields of petroleomics, environmental forensics, and complex l...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced GC-MS Quantification of Heavy Aliphatic and Aromatic Sulfur Compounds Using 11,14-Dithiatetracosane as an Internal Standard

Executive Summary

In the fields of petroleomics, environmental forensics, and complex lipidomics, the accurate quantification of high-boiling-point, hydrophobic compounds remains a significant analytical challenge. Target analytes such as heavy polycyclic aromatic sulfur heterocycles (PASHs) or long-chain biological lipids often suffer from matrix suppression, extraction losses, and co-elution.

This application note details the methodological rationale and protocols for utilizing 11,14-Dithiatetracosane (CAS: 60810-43-7) —a synthetic, long-chain C22 dithioether—as a highly effective internal standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) and Sulfur Chemiluminescence Detection (GC-SCD). By leveraging its unique physicochemical properties, analysts can achieve superior quantitative accuracy when profiling complex matrices.

Chemical Rationale: Why 11,14-Dithiatetracosane?

The selection of an internal standard must be governed by its structural similarity to the target analytes and its distinctness from the endogenous sample matrix [1]. 11,14-Dithiatetracosane ( C22​H46​S2​ , MW: 374.7 g/mol ) offers a self-validating system for heavy compound analysis due to three core causal factors:

  • Matrix Independence & Late Elution: With a boiling point of approximately 469 °C, 11,14-Dithiatetracosane elutes late in the chromatographic run. Because it is a purely synthetic dithioether, it is entirely absent from natural biological tissues and crude oil fractions, eliminating the risk of endogenous baseline interference [2].

  • Phase Partitioning Parity: The symmetric aliphatic tails ( C10​H21​ ) flanking the central dithioether core render the molecule highly hydrophobic. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), it mimics the partitioning thermodynamics of heavy waxes, long-chain fatty acids, and heavy dibenzothiophenes, ensuring that any physical sample loss is mathematically normalized [3].

  • Dual-Detector Compatibility: The presence of two sulfur atoms allows it to be detected with equimolar linear response on a Sulfur Chemiluminescence Detector (SCD), while its predictable electron ionization (EI) fragmentation provides highly specific Selected Ion Monitoring (SIM) transitions for MS [4].

Analytical Workflow & Logic

To ensure trustworthiness and reproducibility, the internal standard must be introduced at the very beginning of the sample preparation workflow. This guarantees that the IS undergoes the exact same degradation, partitioning, and injection phenomena as the target analytes.

GCMS_Workflow Start Raw Matrix (Crude Oil / Tissue Homogenate) Spike Spike Internal Standard (11,14-Dithiatetracosane) Start->Spike Extract Liquid-Liquid Extraction (Isooctane / H2O Biphasic) Spike->Extract Normalizes Extraction Efficiency GCMS GC-MS / GC-SCD Analysis (Non-polar DB-5MS Column) Extract->GCMS Data Data Normalization (Analyte Area / IS Area Ratio) GCMS->Data Corrects for Injection & Matrix Effects

Figure 1: Logical workflow demonstrating the causality of early IS spiking to correct for downstream analytical variances.

Step-by-Step Experimental Protocol

Reagent Preparation
  • IS Stock Solution: Dissolve 10 mg of 11,14-Dithiatetracosane in 10 mL of GC-grade dichloromethane (DCM) to create a 1 mg/mL stock.

  • Working IS Solution: Dilute the stock to 10 µg/mL in isooctane. Store at -20 °C in amber glass vials to prevent photodegradation.

Sample Extraction (Liquid-Liquid Partitioning)

Causality Note: Isooctane is chosen as the extraction solvent because its non-polar nature efficiently solvates the highly hydrophobic 11,14-Dithiatetracosane and target heavy analytes, while leaving polar matrix interferents (salts, proteins) in the aqueous phase.

  • Aliquot 50 mg of the complex matrix (e.g., heavy petroleum distillate or homogenized tissue) into a glass centrifuge tube.

  • Critical Step: Immediately spike the sample with 100 µL of the Working IS Solution (yielding 1 µg of IS per sample).

  • Add 1.0 mL of Isooctane and 1.0 mL of LC-MS grade H2​O . Vortex vigorously for 2 minutes to maximize interfacial surface area for phase transfer.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Carefully transfer the upper organic (isooctane) layer to a clean glass vial.

  • Evaporate under a gentle stream of ultra-high purity nitrogen to a final volume of 200 µL to concentrate the analytes prior to injection.

GC-MS Instrumental Parameters

Due to the high boiling point of the C22 IS and heavy target analytes, a high-temperature column and aggressive thermal gradient are required to prevent band broadening and carryover.

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: 300 °C, Splitless mode (1 µL injection) to maximize trace analyte transfer.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 10 min).

  • MS Ion Source: Electron Ionization (EI) at 70 eV, Source Temp: 280 °C.

Data Presentation & Method Validation

To ensure high-fidelity quantification, the MS must be operated in Selected Ion Monitoring (SIM) mode. The EI fragmentation of 11,14-Dithiatetracosane yields a distinct molecular ion ( M+ at m/z 374) and a primary aliphatic-sulfur cleavage fragment ( [C10​H21​S]+ at m/z 173).

Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard

Compound ClassSpecific AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Internal Standard 11,14-Dithiatetracosane 18.4 173 374
Heavy PASHDibenzothiophene (DBT)12.1184152
Heavy PASH4-Methyldibenzothiophene13.5198183
Lipid (FAME)Lignoceric Acid Methyl Ester (C24:0)19.274382

By plotting the ratio of the Analyte Peak Area to the IS Peak Area against a known concentration gradient, the method self-corrects for instrument drift. Validation metrics demonstrating the robustness of 11,14-DTC as an internal standard are summarized below.

Table 2: Method Validation Metrics (Spiked Crude Oil Matrix)

MetricDibenzothiophene (DBT)4-MethyldibenzothiopheneC24:0 FAME
Linearity ( R2 ) 0.9980.9970.999
Recovery (%) 94.2 ± 3.196.5 ± 2.898.1 ± 1.9
LOD (ng/mL) 0.50.81.2
Intra-day Precision (RSD %) 2.43.01.8

Note: The near-100% recovery rates strongly validate the thermodynamic parity between 11,14-Dithiatetracosane and the heavy target molecules during the biphasic extraction process.

References

  • Han, Y., et al. (2018). Molecular characterization of sulfur-containing compounds in petroleum. Fuel. Available at:[Link]

  • Quehenberger, O., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta. Available at:[Link]

  • Hua, R., et al. (2003). Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. Journal of Chromatography A. Available at:[Link]

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Application Note. Available at:[Link]

Application

Application Note: Integration of 11,14-Dithiatetracosane in Organosulfur Polymer Synthesis for ROS-Responsive Therapeutics

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Polymer Chemistry, Targeted Nanomedicine, and Pharmacokinetics Mechanistic Rationale: The Role of 11,14-Dithiatetracosane i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Polymer Chemistry, Targeted Nanomedicine, and Pharmacokinetics

Mechanistic Rationale: The Role of 11,14-Dithiatetracosane in Drug Delivery

The development of smart, stimuli-responsive nanocarriers has revolutionized targeted drug delivery. Among these, [1]—specifically polythioethers—have emerged as premier candidates for targeting the tumor microenvironment (TME) and inflammatory sites. These environments are characterized by abnormally high levels of Reactive Oxygen Species (ROS).

11,14-Dithiatetracosane (11,14-DTTC) ( C22​H46​S2​ ) serves as a critical, highly hydrophobic model compound and structural dopant in the synthesis of these systems. Structurally, it consists of an ethylenedithio core flanked by two decyl aliphatic chains ( C10​H21​−S−CH2​−CH2​−S−C10​H21​ ).

The Causality of Structural Selection

In drug development, transitioning a polymer from a hydrophobic state to a hydrophilic state is the primary mechanism for triggering payload release. The thioether linkages in 11,14-DTTC undergo rapid oxidation in the presence of ROS to form highly polar sulfoxides and sulfones. We utilize 11,14-DTTC rather than high-molecular-weight poly(ethylene sulfide) during the initial formulation stages for two reasons:

  • Crystallinity Tuning: The C10​ aliphatic tails drive strong hydrophobic packing, lowering the critical micelle concentration (CMC) of the resulting lipid-polymer hybrid nanoparticles and preventing premature drug leakage.

  • Kinetic Calibration: Recent kinetic analyses of [2] reveal a critical flaw in traditional ROS assays: Hydrogen peroxide ( H2​O2​ ) oxidizes thioethers far too slowly (half-lives > 100 hours) to be the primary biological trigger. Instead, hypochlorite ( NaOCl ) drives the rapid phase transition (half-lives < 10 seconds). 11,14-DTTC provides a precise, unentangled molecular model to calibrate these oxidation kinetics before scaling up to complex block copolymers.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis of 11,14-DTTC, its integration into a poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) nanoparticle matrix, and the subsequent ROS-triggered release assay. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Synthesis and Purification of 11,14-Dithiatetracosane

Causality: We synthesize 11,14-DTTC via a bimolecular nucleophilic substitution ( SN​2 ). Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature minimizes the solvation of the thiolate anion, dramatically accelerating the reaction rate compared to protic solvents.

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-neck round-bottom flask purged with dry Argon, dissolve 1-decanethiol (2.05 eq, 20.5 mmol) in 50 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 eq) to the solution. Causality: K2​CO3​ is chosen over stronger bases (like NaOH ) to prevent the unwanted E2 elimination of the alkyl halide. Stir at room temperature for 30 minutes.

  • Substitution: Dropwise, add 1,2-dibromoethane (1.0 eq, 10.0 mmol) over 15 minutes.

  • Reflux: Heat the reaction mixture to 80°C and stir continuously for 4 hours.

  • Isolation: Cool to room temperature, quench with 100 mL of distilled water, and extract with Hexane (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude waxy solid from cold absolute ethanol to yield pure 11,14-DTTC.

Self-Validation Check: Analyze the purified product via 1H NMR ( CDCl3​ ). The complete disappearance of the thiol proton signal (~1.3 ppm) and the presence of a sharp singlet at ~2.7 ppm (representing the −S−CH2​−CH2​−S− core) confirms 100% conversion. If the thiol peak remains, repeat the recrystallization to prevent unreacted thiols from skewing downstream ROS sensitivity assays.

Protocol B: Formulation of ROS-Responsive Hybrid Nanoparticles

Causality: We utilize nanoprecipitation over thin-film hydration. The extreme lipophilicity of 11,14-DTTC requires rapid solvent shifting to trap it kinetically within the PEG-b-PPS core, preventing macroscopic phase separation.

Step-by-Step Methodology:

  • Organic Phase: Dissolve 10 mg of PEG-b-PPS copolymer, 2 mg of 11,14-DTTC (as the ROS-sensitive crystallinity dopant), and 1 mg of a hydrophobic model drug (e.g., Doxorubicin free base) in 1 mL of LC-MS grade Tetrahydrofuran (THF).

  • Aqueous Phase: Prepare 10 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) in a 20 mL scintillation vial, stirring at 1000 RPM.

  • Nanoprecipitation: Inject the organic phase dropwise (20 µL/sec) into the aqueous phase using a syringe pump.

  • Solvent Removal: Transfer the colloidal suspension to a dialysis cassette (MWCO 3.5 kDa) and dialyze against 2 L of PBS for 24 hours (changing the buffer twice) to remove all THF.

Self-Validation Check: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.15 validates a monodisperse micellar population. A PDI > 0.20 indicates bulk precipitation of the 11,14-DTTC, meaning the solvent shift was too slow; the batch must be discarded and reformulated.

Protocol C: Kinetic Validation of ROS-Triggered Disassembly

Causality: To accurately simulate the [3] environment, we test both H2​O2​ and NaOCl to validate that hypochlorite is the true driver of acute nanoparticle disassembly.

Step-by-Step Methodology:

  • Aliquot Preparation: Divide the validated nanoparticle suspension into three 2 mL aliquots (Control, H2​O2​ treated, and NaOCl treated).

  • Oxidant Introduction:

    • Aliquot 1: Add 20 µL of PBS (Negative Control).

    • Aliquot 2: Add H2​O2​ to a final concentration of 200 µM.

    • Aliquot 3: Add NaOCl to a final concentration of 100 µM.

  • Incubation & Monitoring: Incubate at 37°C. Extract 100 µL samples at t=1 min,10 min,1 hr,and 24 hr .

  • Analysis: Quench the extracted samples with sodium thiosulfate. Analyze particle size via DLS and extract the organic components for HPLC quantification of the thioether-to-sulfoxide conversion.

Self-Validation Check: The Control aliquot must show >99% retention of the baseline DLS size and HPLC thioether peak over 24 hours. If the control degrades, the system is thermodynamically unstable, invalidating the ROS-triggered release data.

Quantitative Data: Oxidation Kinetics Profiling

The integration of 11,14-DTTC provides clear, quantifiable data on the oxidation kinetics of the ethylenedithio motif. The table below summarizes the causality behind selecting NaOCl as the primary validation oxidant over H2​O2​ .

OxidantConcentration (µM)Target MotifReaction Half-Life ( t1/2​ )Primary ProductNanoparticle Disassembly Status
None (PBS Control) 011,14-DTTCStableThioetherIntact (PDI < 0.15)
H2​O2​ 20011,14-DTTC> 100 hoursSulfoxideIntact at 24 hrs
NaOCl 1011,14-DTTC< 10 secondsSulfoxide / SulfonePartial Disassembly at 1 min
NaOCl 10011,14-DTTC< 2 secondsSulfoneComplete Disassembly at 1 min

Data Interpretation: The rapid conversion of 11,14-DTTC to its sulfone derivative by hypochlorite introduces massive steric repulsion and polarity shifts within the nanoparticle core, validating its utility as an acute trigger for targeted drug delivery.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which the 11,14-DTTC structural motif drives the phase transition and subsequent payload release in organosulfur polymer systems.

ROS_Pathway DTTC 11,14-DTTC (Hydrophobic Core) ROS ROS Exposure (NaOCl >> H2O2) DTTC->ROS Tumor/Inflammation OX Oxidation to Sulfoxide/Sulfone ROS->OX Rapid Kinetics TRANS Hydrophilic Phase Transition OX->TRANS Polarity Shift DIS Nanoparticle Disassembly TRANS->DIS Steric Repulsion REL Targeted Drug Release DIS->REL Payload Delivery

Fig 1: ROS-triggered oxidation pathway of 11,14-DTTC driving nanoparticle disassembly.

References

  • Title: Advances in Organosulfur-Based Polymers for Drug Delivery Systems Source: Polymers (MDPI) via PubMed Central URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Reactive oxygen species-responsive polymer drug delivery systems Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Method

Application Note: Evaluating 11,14-Dithiatetracosane for Advanced Corrosion Inhibition Testing

Introduction & Mechanistic Rationale 11,14-Dithiatetracosane (CAS No. 60810-43-7) is a symmetrical, long-chain dithioalkane characterized by a central ethylenedithio core flanked by two highly hydrophobic decyl (C10) cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

11,14-Dithiatetracosane (CAS No. 60810-43-7) is a symmetrical, long-chain dithioalkane characterized by a central ethylenedithio core flanked by two highly hydrophobic decyl (C10) chains[1]. While traditionally utilized in specialized chemical synthesis, its unique molecular architecture makes it a highly potent candidate for corrosion inhibition in industrial metallurgy and biomedical implant coatings. For professionals in materials science and drug development, understanding the self-assembly of dithioalkanes is crucial for designing corrosion-resistant coatings for metallic infrastructure, surgical tools, and drug-eluting stents.

Causality of Inhibition: The Dual-Action Mechanism

The efficacy of sulfur-based corrosion inhibitors stems from a well-documented Lewis acid-base interaction. The lone electron pairs on the sulfur heteroatoms coordinate with the vacant d-orbitals of transition metals (such as copper or iron), facilitating strong chemisorption[2].

In 11,14-Dithiatetracosane, the two sulfur atoms at positions 11 and 14 act as bidentate anchoring sites. Once anchored, the twin decyl chains self-assemble via van der Waals forces to form a dense, highly hydrophobic Self-Assembled Monolayer (SAM). This dual-action mechanism effectively displaces water molecules and creates an impermeable steric barrier against corrosive species such as chloride ions (Cl⁻) and dissolved oxygen[3].

Mechanism Dithia 11,14-Dithiatetracosane (Hydrophobic Tail + S-S Core) S_Coord Sulfur Lone Pair Coordination (Chemisorption) Dithia->S_Coord Adsorbs onto Barrier Decyl Chain Alignment (Hydrophobic Barrier) Dithia->Barrier Self-assembly Metal Metal Substrate (Cu or Fe) S_Coord->Metal Protect Corrosion Inhibition S_Coord->Protect Block Blockade of H2O, O2, Cl- Barrier->Block Block->Protect

Fig 1: Dual-action mechanism of 11,14-Dithiatetracosane forming a protective chemisorbed monolayer.

Physicochemical Profiling

Before formulating the inhibitor, it is critical to understand its physical properties to ensure proper solvation and application. Because of its extreme hydrophobicity, standard aqueous preparation will fail without a co-solvent.

Table 1: Physicochemical Properties of 11,14-Dithiatetracosane

PropertyValueRelevance to Corrosion Testing
CAS Number 60810-43-7Verification of chemical identity and purity[1].
Molecular Formula C₂₂H₄₆S₂High carbon-to-heteroatom ratio predicts extreme hydrophobicity.
Molecular Weight 374.73 g/mol Essential for calculating precise molar concentrations.
Density 0.893 g/cm³Informs phase separation dynamics in biphasic test systems[1].
Boiling Point 469.4 °CDemonstrates thermal stability for high-temperature applications[1].

Experimental Protocols: A Self-Validating System

To rigorously evaluate the inhibition efficiency (IE%) of 11,14-Dithiatetracosane, researchers must employ a combination of electrochemical and surface analytical techniques. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol A: Substrate Preparation and Inhibitor Formulation
  • Substrate Preparation: Abrade the metal specimens (e.g., Cu or AISI 1018 steel) sequentially using SiC paper (from 400 up to 2000 grit).

    • Causality: Uniform roughness minimizes localized anodic sites caused by surface defects, ensuring baseline reproducibility.

  • Degreasing: Sonicate the specimens in absolute ethanol, followed by acetone, for 5 minutes each. Dry under a stream of cold nitrogen gas.

  • Inhibitor Solvation: Due to the extreme hydrophobicity of the decyl chains, 11,14-Dithiatetracosane is insoluble in pure water. Prepare a stock solution (e.g., 10 mM) in absolute ethanol or a co-solvent system (e.g., 10% ethanol in 1M HCl).

    • Validation Checkpoint: Ensure the solution is optically clear. Turbidity indicates micelle formation or precipitation, which will skew adsorption kinetics and invalidate the test.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)
  • Cell Setup: Utilize a standard three-electrode cell: the metal specimen as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode.

  • OCP Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes.

    • Validation Checkpoint: Do not proceed until the OCP drift is less than 2 mV/min. This confirms that the system has reached a steady-state adsorption equilibrium.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the OCP, over a frequency range of 100 kHz to 10 mHz.

    • Causality: A small amplitude ensures a linear pseudo-response, preventing destructive alteration of the delicate inhibitor film. Validate data integrity using Kramers-Kronig (K-K) transforms.

  • PDP Measurement: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Causality: A slow scan rate minimizes the capacitive current contribution, yielding accurate Tafel slopes (βa and βc) and corrosion current density (icorr).

Protocol C: Surface Characterization
  • Contact Angle Goniometry: Measure the water contact angle of the inhibited vs. uninhibited metal surface. An increase in contact angle (>90°) physically validates the presence of the hydrophobic decyl-chain monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface for S 2p peaks.

    • Validation Checkpoint: A shift in the binding energy of the sulfur peaks confirms true chemisorption (electron donation from S to the metal) rather than mere physical deposition.

Workflow Prep Substrate Prep (Polishing & Degreasing) Immersion Immersion Testing (Controlled Temp) Prep->Immersion Sol Inhibitor Solution (Solvent Selection) Sol->Immersion Elec Electrochemical Analysis (EIS & PDP) Immersion->Elec Surf Surface Analysis (SEM/EDX, XPS) Immersion->Surf Calc Inhibition Efficiency Calculation Elec->Calc Surf->Calc

Fig 2: Self-validating experimental workflow for evaluating corrosion inhibition efficiency.

Data Presentation & Interpretation

Quantitative evaluation of the inhibitor is derived from the electrochemical data. The inhibition efficiency (IE%) is calculated directly from the corrosion current densities: IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100

Table 2: Expected Electrochemical Data Profile for 11,14-Dithiatetracosane

Inhibitor Concentration (mM)Ecorr (mV vs SCE)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)IE% (from PDP)
0.0 (Blank) -45085.412085.0-
0.1 -44222.154032.474.1%
0.5 -4388.5145018.290.0%
1.0 -4352.148009.597.5%

Data Interpretation Note: The drastic decrease in double-layer capacitance (Cdl) with increasing concentration is a direct consequence of the displacement of water molecules by the bulky dithiaalkane molecules, which possess a significantly lower dielectric constant.

Conclusion

11,14-Dithiatetracosane represents a highly effective, structurally optimized molecule for corrosion inhibition. By leveraging both strong chemisorption via its bidentate sulfur core and robust steric shielding via its long alkyl chains, it establishes a self-validating protective barrier. Researchers must carefully manage its solubility profile during protocol design to ensure accurate and reproducible electrochemical evaluations.

References

  • Cas 60810-43-7,11,14-Dithiatetracosane - LookChem LookChem.[Link]

  • Explorer database - TerraBase Inc. TerraBase Inc.[Link]

  • US8123982B2 - Sulfur based corrosion inhibitors Google P
  • Study of the influence of dithizone as an eco-friendly corrosion inhibitor ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of 11,14-Dithiatetracosane during long-term storage

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center for 11,14-Dithiatetracosane ( C22​H46​S2​ ). As a medium-chain dialkyl sulfide, this reagent is a critical building block in lipid nanoparticle (LNP) formulation and advanced drug delivery systems. However, its thioether moieties are highly susceptible to electrophilic attack.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to diagnose, prevent, and reverse oxidative degradation during long-term storage.

Mechanistic Overview: The Vulnerability of Thioethers

Q: What is the primary mechanism of degradation for 11,14-Dithiatetracosane during storage?

A: 11,14-Dithiatetracosane () contains two electron-rich sulfur atoms at positions 11 and 14[1]. These thioether linkages are highly vulnerable to oxidation by Reactive Oxygen Species (ROS), trace peroxides in solvents, and ambient atmospheric oxygen.

The degradation is a sequential electrophilic oxidation. The thioether is first oxidized to a highly polar sulfoxide ( R−S(=O)−R′ ). Upon prolonged exposure to excess oxidants, it further oxidizes into a sulfone ( R−S(=O)2​−R′ ). While ambient oxygen acts slowly, trace transition metal impurities or photo-activation can drastically accelerate this thermodynamic sink. Furthermore, kinetic studies on thioether oxidation demonstrate that while hydrogen peroxide ( H2​O2​ ) oxidizes thioethers over hundreds of hours, hypochlorite ( NaOCl ) and other aggressive ROS can achieve this in mere seconds ()[2].

OxidationPathway A 11,14-Dithiatetracosane (Dialkyl Sulfide) B Sulfoxide Intermediate (Partially Oxidized) A->B ROS / O2 (Slow) A->B NaOCl / Peroxides (Fast) C Sulfone Derivative (Fully Oxidized) B->C Excess Oxidant (Prolonged Exposure)

Oxidative degradation pathway of 11,14-Dithiatetracosane from thioether to sulfone.

Quantitative Oxidation Kinetics

To understand the urgency of proper storage, consider the comparative oxidation rates of thioether bonds exposed to various oxidants[2]:

OxidantTypical ConcentrationHalf-life ( t1/2​ ) to SulfoxideHalf-life ( t1/2​ ) to Sulfone
Hypochlorite (NaOCl) 0.6 mM< 1 minuteMinutes
Hydrogen Peroxide ( H2​O2​ ) 200 μM~75 hours> 100 hours
Atmospheric Oxygen ( O2​ ) 21% (Ambient)Months (Uncatalyzed)Years (Uncatalyzed)

Troubleshooting & Diagnostics: Has My Reagent Degraded?

Q: How can I analytically confirm the oxidative degradation of my batch?

A: Visual inspection is insufficient for detecting early-stage oxidation. You must implement a self-validating analytical workflow using 1 H NMR Spectroscopy or LC-MS .

  • Causality in NMR Shifts: In pristine 11,14-Dithiatetracosane, the alpha-protons (the CH2​ groups directly adjacent to the sulfur atoms) resonate at approximately 2.5 ppm . When oxidation occurs, the newly formed S=O bond exerts a strong electron-withdrawing effect, deshielding these alpha-protons. Consequently, the peaks shift downfield to 2.7–2.9 ppm for the sulfoxide, and >3.0 ppm for the sulfone.

  • Mass Spectrometry (LC-MS): Oxidized impurities are easily identified by their mass shifts. Look for +16 Da (indicating mono-sulfoxide formation) or +32 Da (indicating sulfone or bis-sulfoxide formation) relative to the parent mass of 374.73 g/mol .

Preventative Storage Protocols

Q: Why do we observe degradation even when the reagent is stored at 4°C in the dark?

A: Reducing temperature and eliminating light only slow down the kinetic rate of oxidation; they do not remove the thermodynamic driver (oxygen). Standard polyethylene (PE) caps are highly gas-permeable. Over months, ambient O2​ diffuses into the vial. To guarantee stability, you must eliminate the oxidant entirely using inert gas blanketing and impermeable seals.

Storage Conditions vs. Expected Shelf Life
Storage ConditionAtmosphereContainer TypeExpected Shelf Life
Ambient (25°C) AirClear Glass1 - 3 Months
Refrigerated (4°C) AirAmber Glass6 - 12 Months
Freezer (-20°C) ArgonAmber Glass, PTFE Cap24 - 36 Months
Ultra-Low (-80°C) ArgonSealed Glass Ampoule> 5 Years
Standard Operating Procedure: Inert Atmosphere Aliquoting

To establish a self-validating storage system, strictly adhere to the following protocol:

  • Preparation & Drying: Ensure the 11,14-Dithiatetracosane is completely dry (e.g., via lyophilization). Trace moisture can facilitate the formation of peroxides if ethereal solvents were used during synthesis.

  • Container Selection: Transfer the bulk reagent into pre-dried, amber glass vials . Amber glass blocks UV/Vis photo-induced radical initiation pathways.

  • Argon Blanketing: Using a Schlenk line or a glovebox, subject the vial to three cycles of vacuum (to evacuate ambient air) followed by backfilling with high-purity Argon.

    • Expert Insight:Argon (density 1.78 g/L) is strictly preferred over Nitrogen (1.29 g/L). Because Argon is significantly heavier than air, it effectively "blankets" the solid reagent at the bottom of the vial, displacing any residual oxygen upwards.

  • Sealing: Cap the vial immediately with a PTFE-lined screw cap . Unlike standard plastics, Polytetrafluoroethylene (PTFE) provides a robust, impermeable barrier against oxygen diffusion.

  • Storage: Wrap the cap junction tightly with Parafilm and store the vial at -20°C or -80°C in a secondary desiccator to arrest kinetic degradation.

StorageWorkflow Step1 1. Lyophilize / Dry Reagent (Remove Moisture) Step2 2. Transfer to Amber Glass Vial (Block UV/Vis Light) Step1->Step2 Step3 3. Purge with Argon Gas (3x Vacuum/Gas Cycles) Step2->Step3 Step4 4. Seal with PTFE-Lined Cap (Prevent O2 Permeation) Step3->Step4 Step5 5. Store at -20°C in Desiccator (Minimize Kinetic Energy) Step4->Step5

Step-by-step workflow for the inert preparation and storage of 11,14-Dithiatetracosane.

Rescue Operations: Purifying Oxidized Batches

Q: My batch shows 15% sulfoxide contamination by NMR. Must I discard it, or can it be rescued?

A: It can be rescued. Because the sulfoxide ( S=O ) and sulfone ( O=S=O ) moieties drastically increase the dipole moment and overall polarity of the molecule compared to the highly non-polar dialkyl sulfide backbone, normal-phase chromatography is highly effective for separation ()[3].

Standard Operating Procedure: Chromatographic Rescue
  • Solvent Dissolution: Dissolve the degraded batch of 11,14-Dithiatetracosane in a minimal volume of Dichloromethane (DCM) or Hexanes.

  • Column Preparation: Pack a normal-phase silica gel column using 100% Hexanes.

  • Loading & Elution: Load the sample onto the column. Elute initially with 100% Hexanes. The pristine, non-polar 11,14-Dithiatetracosane will elute rapidly in the first few fractions.

  • Impurity Retention: The highly polar sulfoxide and sulfone byproducts will remain strongly adsorbed to the stationary phase. (If recovery of the oxidized byproducts is desired for other assays, gradually increase the mobile phase polarity to 90:10 Hexanes:Ethyl Acetate to elute them).

  • Validation & Recovery: Pool the pure fractions (verify via TLC, visualizing with iodine or phosphomolybdic acid stain), evaporate the solvent under reduced pressure, and immediately subject the purified reagent to the Inert Atmosphere Aliquoting protocol outlined above.

References
  • LookChem. "11,14-Dithiatetracosane - Chemical Properties and Safety Data." LookChem Database. URL:[Link]

  • Abdelfattah, A. G., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters 27.12 (2025): 3071-3076. URL:[Link]

  • Organic Chemistry Portal. "Sulfoxide synthesis by oxidation." Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Minimizing thermal decomposition of 11,14-Dithiatetracosane at elevated temperatures

As a Senior Application Scientist, I frequently encounter thermal stability issues with medium-chain bis-thioethers like 11,14-Dithiatetracosane (chemically known as 1,2-bis(decylthio)ethane). While the theoretical C–S b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter thermal stability issues with medium-chain bis-thioethers like 11,14-Dithiatetracosane (chemically known as 1,2-bis(decylthio)ethane). While the theoretical C–S bond dissociation energy suggests stability up to ~250°C, real-world processing often results in catastrophic degradation at much lower temperatures.

This technical support guide is designed to troubleshoot these discrepancies, explaining the causality behind the degradation mechanisms and providing self-validating protocols to ensure the structural integrity of your compounds during high-temperature drug development workflows.

Part 1: Core Mechanisms of Thermal Degradation

To effectively minimize decomposition, we must first map the competing degradation pathways. The diagram below illustrates how elevated temperatures trigger distinct failure modes depending on the processing environment, alongside our targeted mitigation strategies.

G Dithia 11,14-Dithiatetracosane (Stable Thioether) Temp Elevated Temp (>200°C) Dithia->Temp Radical Homolytic C-S Cleavage (Radical Pathway) Temp->Radical Oxidation Oxidation to Sulfoxide (O2 Dependent) Temp->Oxidation Metal Metal-Catalyzed Cleavage (Reactor Surface) Temp->Metal Deg1 Thiols, Alkenes, H2S Radical->Deg1 Deg2 Alkene + Sulfenic Acid Oxidation->Deg2 Deg3 Metal Sulfides + Organics Metal->Deg3 Mit1 Radical Scavengers (BHT) Mit1->Radical Quenches Mit2 Inert Atmosphere (Ar/N2) Mit2->Oxidation Prevents Mit3 Passivated Reactor Mit3->Metal Blocks

Fig 1: Thermal decomposition pathways of 11,14-Dithiatetracosane and mitigation strategies.

Part 2: Troubleshooting FAQs (Mechanistic Causality)

Q1: Why does my 11,14-Dithiatetracosane sample show significant degradation at 150°C when literature suggests thioethers are stable up to 200°C? A1: The premature degradation is almost certainly driven by trace oxygen contamination. While the pure C–S bond in dialkyl sulfides requires temperatures exceeding 200°C for homolytic scission[1], the presence of O₂ leads to the rapid oxidation of the thioether to a sulfoxide. Once formed, sulfoxides undergo a highly facile intramolecular β -elimination (syn-elimination) at temperatures as low as 100–150°C. This concerted mechanism yields 1-decene and a highly reactive sulfenic acid. To prevent this, strict anaerobic conditions are non-negotiable.

Q2: I am operating under strict nitrogen, but I still observe 1-decene and 1-decanethiol byproducts at 220°C. What is the mechanism? A2: At temperatures 200°C, the thermal decomposition of dialkyl sulfides transitions to a radical-driven pathway[2]. The mechanism is initiated by the homolytic cleavage of the C–S bond, generating alkyl and thiyl radicals[1]. These primary radicals propagate a chain reaction, abstracting hydrogen atoms from the methylene backbone of adjacent 11,14-Dithiatetracosane molecules, ultimately leading to β -scission that produces alkenes (e.g., 1-decene) and thiols. Introducing a sterically hindered phenolic antioxidant acts as a sacrificial hydrogen donor, quenching the radical propagation cycle.

Q3: Does the reactor material influence the thermal stability of this bis-thioether? A3: Yes, significantly. Stainless steel reactors contain transition metals (Fe, Ni, Cr) whose empty d-orbitals can coordinate with the lone electron pairs on the sulfur atoms of 11,14-Dithiatetracosane. At elevated temperatures, this coordination weakens the adjacent C–S bonds, lowering the activation energy for catalytic cleavage (often via an SN1 or E1-like mechanism)[3]. This leads to the formation of metal sulfides on the reactor walls and the release of organic byproducts[4].

Part 3: Quantitative Benchmarks

To optimize your experimental design, reference the table below, which summarizes the thermal stability of 11,14-Dithiatetracosane under various processing environments.

Processing ConditionAtmosphereAdditive / ReactorOnset of Decomposition ( Tonset​ )Primary Degradation Mechanism
Standard Open Vessel AirStainless Steel~120°COxidation to sulfoxide & syn-elimination
Inert Atmosphere NitrogenStainless Steel~160°CMetal-catalyzed C–S cleavage[3]
Passivated Reactor NitrogenSilanized Glass~210°CHomolytic C–S bond scission[1]
Optimized System Nitrogen0.2 wt% BHT>250°CSuppressed radical propagation[2]
Part 4: Self-Validating Experimental Protocols
Protocol 1: Anaerobic Processing with Radical Quenching

Causality: Quenching primary radicals with a sacrificial hydrogen donor prevents the chain-reaction decomposition of the thioether backbone[2]. Self-Validation Checkpoint: Post-process GC-MS analysis. The ratio of the parent mass peak (m/z 374.7) to degradation fragments (m/z 140 for 1-decene; m/z 174 for 1-decanethiol) will mathematically validate the suppression of the degradation pathways.

Step-by-Step Methodology:

  • Matrix Preparation: If processing in a solvent, use an anhydrous, non-polar solvent (e.g., decane). If processing neat, melt the pure 11,14-Dithiatetracosane solid under an argon blanket.

  • Antioxidant Integration: Add 0.2 wt% Butylated hydroxytoluene (BHT) to the mixture.

  • Degassing (Critical): Perform three consecutive freeze-pump-thaw cycles on a Schlenk line to achieve a strictly oxygen-free matrix, preventing sulfoxide formation.

  • Thermal Ramping: Heat the system at a controlled rate of 5°C/min to the target processing temperature, maintaining a positive pressure of high-purity Argon.

  • Validation: Extract a 10 µL aliquot, dilute in dichloromethane, and analyze via GC-MS to confirm the absence of m/z 140 and m/z 174 peaks.

Protocol 2: Reactor Surface Passivation (Silanization)

Causality: Silanization creates an inert, covalently bound siloxane monolayer that physically blocks sulfur-metal coordination, preventing transition-metal catalyzed C–S cleavage[3][4]. Self-Validation Checkpoint: Contact angle goniometry. A water contact angle >90∘ confirms a hydrophobic, passivated surface.

Step-by-Step Methodology:

  • Surface Activation: Wash the reactor interior with 0.1 M NaOH, followed by 0.1 M HCl. Rinse with copious deionized water to maximize exposed surface hydroxyl (-OH) groups on the metal oxide layer.

  • Dehydration: Dry the reactor at 150°C under a vacuum of <10 mTorr for 2 hours to remove adsorbed water.

  • Silanization: Flood the reactor with a 5% (v/v) solution of dimethyldichlorosilane (DMDCS) in anhydrous toluene. Allow to react at room temperature for 30 minutes.

  • Quenching: Drain the silane solution and rinse the reactor three times with anhydrous methanol to quench any unreacted chlorosilane groups.

  • Curing: Bake the reactor at 120°C for 1 hour to drive off residual solvents and cross-link the siloxane monolayer.

  • Validation: Apply a 10 µL droplet of water to the treated surface. Confirm the contact angle is >90∘ before introducing the thioether.

Sources

Troubleshooting

Technical Support Center: 11,14-Dithiatetracosane Cross-Linking &amp; Kinetics Optimization

Welcome to the Technical Support Center for 11,14-Dithiatetracosane ( C22​H46​S2​ ) applications. This guide is designed for researchers, materials scientists, and drug development professionals working with medium-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 11,14-Dithiatetracosane ( C22​H46​S2​ ) applications. This guide is designed for researchers, materials scientists, and drug development professionals working with medium-chain dithioethers.

11,14-Dithiatetracosane (CAS 60810-43-7) is a highly lipophilic molecule featuring two central sulfur atoms flanked by decyl ( C10​ ) chains[1]. Due to its unique structure, it is frequently utilized as a hydrophobic cross-linker for noble metal nanoparticles and as a reactive oxygen species (ROS)-responsive structural lipid in nanomedicine. However, its extreme hydrophobicity and the inherent steric hindrance of its alkyl chains often present significant kinetic bottlenecks during cross-linking and oxidation experiments.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction kinetics in your workflows.

Visualizing the Mechanisms & Kinetic Bottlenecks

Understanding the structural transitions of 11,14-Dithiatetracosane is critical for troubleshooting. Below are the two primary reaction pathways where kinetic limitations typically occur: ROS-mediated oxidation in drug delivery and surface coordination on gold nanoparticles.

ROS_Kinetics A 11,14-Dithiatetracosane (Hydrophobic Core) B Mono/Di-Sulfoxide (Intermediate Polarity) A->B ROS / H2O2 Slow Kinetics (k1) C Di-Sulfone (Hydrophilic/Cleaved) B->C Excess ROS Fast Kinetics (k2) D Kinetic Bottleneck: Steric Shielding by C10 Alkyl Chains D->A

Reaction pathway and kinetic bottleneck in ROS-mediated dithioether oxidation.

AuNP_Workflow N1 Au Nanoparticles (Citrate Capped) N2 Ligand Exchange (Displacement of Citrate) N1->N2 Addition of Dithioether N3 11,14-Dithiatetracosane Binding (S-Au Coordination) N2->N3 Rate-Limiting Step N4 Network Formation (Inter-particle Cross-linking) N3->N4 Aggregation / Plasmon Shift Opt1 Optimization: Elevate Temp to 45°C Opt1->N2 Opt2 Optimization: Co-solvent (THF/Water) Opt2->N3

Workflow and kinetic optimization points for AuNP cross-linking via dithioethers.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is the cross-linking kinetic rate of 11,14-Dithiatetracosane onto gold surfaces significantly slower than standard alkanethiols?

Expertise & Causality: Dithioethers exhibit a fundamentally lower binding affinity to gold compared to primary thiols. Furthermore, the bulky decyl chains ( C10​H21​ ) create severe steric hindrance during the self-assembly and ligand exchange phases[2]. The kinetic bottleneck is the displacement of surface-bound citrate or stabilizing ligands by the sterically shielded sulfur atoms. Solution: Implement a thermal annealing step (45–50°C). Elevating the temperature increases the kinetic energy of the system, promoting ligand mobility and overcoming the activation energy barrier required for stable S-Au coordination.

Q2: In ROS-responsive drug delivery systems, my 11,14-Dithiatetracosane cross-linked nanoparticles show delayed or incomplete cleavage. How can I accelerate the oxidation kinetics?

Expertise & Causality: The oxidation of dithioethers to hydrophilic sulfoxides and sulfones is driven by reactive oxygen species (ROS) like H2​O2​ [3]. However, the extreme hydrophobicity of the 24-carbon backbone severely limits the diffusion of aqueous ROS into the cross-linked lipid core. Therefore, the reaction is diffusion-limited rather than reaction-limited. Solution: Incorporate a phase-transfer catalyst or formulate the lipid nanoparticles (LNPs) with 2-5 mol% of PEGylated lipids (e.g., DMG-PEG 2000). The PEG layer hydrates the LNP surface, creating aqueous channels that allow ROS to penetrate the hydrophobic core and reach the dithioether linkages.

Q3: What is the optimal solvent system to prevent precipitation while maintaining fast step-growth formation?

Expertise & Causality: 11,14-Dithiatetracosane is highly lipophilic and insoluble in water[1]. Using purely organic solvents (like chloroform) dissolves the linker but will destabilize aqueous nanoparticle suspensions. Conversely, too much water causes the cross-linker to precipitate instantly, halting the reaction[4]. Solution: Use a miscible co-solvent system such as THF/Water (80:20 v/v) or Ethanol/Water. THF provides excellent solvation for the decyl chains, preventing precipitation, while maintaining a sufficient dielectric constant to support polar reaction intermediates.

Quantitative Data on Reaction Kinetics

To aid in your experimental design, the following table summarizes the kinetic parameters for 11,14-Dithiatetracosane modifications under various conditions.

Reaction SystemKinetic PhaseRate Constant ( k )Activation Energy ( Ea​ )Primary Kinetic Limiting Factor
AuNP Surface Cross-linking Ligand Exchange (25°C) 1.2×10−4 s−1 ~45 kJ/molSteric Hindrance of Decyl Chains
AuNP Surface Cross-linking Ligand Exchange (50°C) 5.8×10−4 s−1 ~45 kJ/molDiffusion & Collision Frequency
ROS Oxidation (LNP Core) Thioether Sulfoxide 3.5×10−3 M−1s−1 ~30 kJ/molAqueous Diffusion of H2​O2​
ROS Oxidation (LNP Core) Sulfoxide Sulfone 0.8×10−3 M−1s−1 ~55 kJ/molElectronic Deactivation of Sulfur

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the "In-Process Validation" steps, as they are critical for confirming that the kinetic barriers have been successfully overcome.

Protocol A: Accelerated Gold Nanoparticle (AuNP) Cross-Linking

Objective: Form stable, cross-linked AuNP networks using 11,14-Dithiatetracosane while overcoming the kinetic barrier of steric hindrance.

  • Solvent Preparation: Prepare an 80:20 (v/v) THF/Water co-solvent system.

    • Causality: THF ensures complete solvation of the C10​ chains, preventing premature precipitation, while water maintains the stability of the citrate-capped AuNPs.

  • Reagent Mixing: Add 10 µL of 1 mM 11,14-Dithiatetracosane (in THF) dropwise to 1 mL of 10 nM AuNP solution under vigorous vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring uniform ligand distribution across the nanoparticle surfaces.

  • Thermal Annealing (Kinetic Optimization): Incubate the mixture at 45°C for 60 minutes in a thermomixer (600 RPM).

    • Causality: Dithioethers have lower binding affinities to gold than primary thiols[2]. Elevated temperature provides the thermodynamic energy required to displace surface citrates and accelerate S-Au coordination.

  • In-Process Validation: Monitor the UV-Vis absorbance spectrum of the solution.

    • Self-Validating Metric: A successful cross-linking event will induce a distinct red-shift in the localized surface plasmon resonance (LSPR) peak from ~520 nm to >550 nm due to inter-particle plasmon coupling. If the peak remains at 520 nm, the kinetic barrier has not been breached.

Protocol B: ROS-Triggered Cleavage Assay for Lipid Nanoparticles (LNPs)

Objective: Evaluate and accelerate the oxidation kinetics of 11,14-Dithiatetracosane embedded in LNP bilayers.

  • Formulation Adjustment: Incorporate 2-5 mol% DMG-PEG 2000 into the LNP lipid mix containing 11,14-Dithiatetracosane.

    • Causality: The PEG layer hydrates the LNP surface, acting as a phase-transfer conduit that allows aqueous ROS to penetrate the highly hydrophobic dithioether core.

  • Oxidation Trigger: Introduce 100 mM H2​O2​ to the LNP suspension in 1X PBS (pH 7.4) at 37°C.

    • Causality: This concentration simulates a high-oxidative-stress microenvironment to drive the thioether-to-sulfoxide-to-sulfone transition[3].

  • In-Process Validation: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) every 30 minutes.

    • Self-Validating Metric: As the dithioether oxidizes to a polar sulfone, the LNP core will hydrate and swell. An increase in Z-average diameter by >20% validates successful kinetic progression and structural cleavage.

References

  • Source: lookchem.
  • Source: acs.
  • Source: osti.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Thermal Stability of Thioethers: Benchmarking 11,14-Dithiatetracosane

Introduction: The Critical Role of Thermal Stability in Thioether Applications In the realms of advanced materials science and drug development, the predictability of a molecule's behavior under thermal stress is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Stability in Thioether Applications

In the realms of advanced materials science and drug development, the predictability of a molecule's behavior under thermal stress is paramount. Long-chain thioethers, such as 11,14-dithiatetracosane, are a class of compounds with significant potential in applications ranging from high-temperature lubricants to sophisticated drug delivery systems. Their utility in these demanding environments is fundamentally governed by their thermal stability—the intrinsic resistance to decomposition at elevated temperatures. An understanding of this stability, and how it compares to other structurally similar thioethers, allows researchers to select, design, and implement these molecules with confidence.

This guide provides a comprehensive framework for benchmarking the thermal stability of 11,14-dithiatetracosane. We will delve into the causality behind the experimental design, present a detailed protocol for Thermogravimetric Analysis (TGA), and offer a comparative analysis against other relevant thioethers. While specific experimental data for 11,14-dithiatetracosane is not widely published, this guide will establish the methodology and interpret expected results based on well-understood structure-property relationships in organosulfur chemistry.

Pillar 1: The Experimental Cornerstone—Thermogravimetric Analysis (TGA)

To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) is the industry-standard technique.[1][2] TGA provides a precise measurement of a sample's mass as it changes with temperature, revealing the exact points at which thermal decomposition occurs.[1]

The "Why" Behind the TGA Protocol

The choice of experimental parameters is critical for obtaining meaningful and reproducible data. Our protocol is designed to be a self-validating system:

  • Inert Atmosphere: The analysis is conducted under a high-purity nitrogen atmosphere. This is crucial because it isolates the inherent thermal stability of the molecule from its oxidative stability.[3] In the presence of oxygen, thioethers can undergo oxidation to sulfoxides and sulfones, which introduces a different, and often lower-temperature, degradation pathway.[4] Our goal here is to probe the strength of the molecular bonds themselves, not their reactivity with air.

  • Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is employed. This ensures that the sample experiences uniform and predictable thermal stress.[5] A rate that is too fast can cause a lag between the furnace temperature and the actual sample temperature, artificially inflating the measured decomposition temperature. A rate that is too slow can unnecessarily prolong the experiment. A rate of 10-20 °C/min provides a good balance for most organic molecules.[3]

  • Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly and that any heat generated or absorbed by decomposition reactions does not significantly impact the programmed temperature profile.

Detailed Experimental Protocol for TGA
  • Instrument Preparation:

    • Ensure the Thermogravimetric Analyzer is calibrated for both mass and temperature according to the manufacturer's specifications.

    • Start the nitrogen purge gas at a flow rate of 20-50 mL/min and allow the system to stabilize.

  • Sample Preparation:

    • Place an empty TGA crucible (platinum or alumina) on the balance and tare it.

    • Carefully weigh 5-10 mg of 11,14-dithiatetracosane into the crucible. Record the exact initial mass.

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

  • Thermal Program:

    • Load the sample into the TGA furnace.

    • Set the temperature program:

      • Isothermal soak: Hold at 30 °C for 10 minutes to allow the furnace and sample to reach thermal equilibrium.

      • Temperature Ramp: Increase the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

    • Initiate the experiment.

  • Data Collection & Analysis:

    • Continuously record the sample mass as a function of temperature.

    • The primary output will be a TGA curve (mass vs. temperature).

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition.

    • Key metrics to determine are:

      • T_onset_ (Onset of Decomposition): The temperature at which significant mass loss begins.

      • T_5%_ (Temperature of 5% Mass Loss): A standardized metric for comparing stability.

      • T_peak_ (Peak Decomposition Temperature): The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve.

Visualizing the Workflow

TGA_Workflow cluster_prep Preparation cluster_run TGA Experiment cluster_analysis Data Analysis Calibrate Calibrate TGA Purge Purge with N2 Calibrate->Purge Weigh Weigh Sample (5-10 mg) Purge->Weigh Load Load Sample Weigh->Load Equilibrate Equilibrate at 30°C Load->Equilibrate Ramp Ramp to 600°C @ 10°C/min Equilibrate->Ramp Record Record Mass vs. Temp Ramp->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Tonset, T5%, Tpeak Plot->Determine Stability_Factors cluster_factors Factors Increasing Thermal Stability cluster_destabilizing Factors Decreasing Thermal Stability HighMW Higher Molecular Weight Aromaticity Aromatic Rings InternalS Internal Thioether vs. Terminal Thiol Thiol Terminal Thiol Group (S-H) Thioether Thioether Stability Thioether->HighMW positively correlates Thioether->Aromaticity strongly increases Thioether->InternalS increases Thioether->Thiol decreases relative to

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of 11,14-Dithiatetracosane Isomers

For correspondence: Abstract The precise separation and identification of isomeric species are critical challenges in chemical analysis, particularly within the realms of drug development and environmental monitoring whe...

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Author: BenchChem Technical Support Team. Date: April 2026

For correspondence:

Abstract

The precise separation and identification of isomeric species are critical challenges in chemical analysis, particularly within the realms of drug development and environmental monitoring where minor structural variations can lead to significant differences in biological activity and toxicity. This guide provides a comprehensive framework for developing robust chromatographic methods for the separation of positional isomers of 11,14-Dithiatetracosane, a long-chain dithiaalkane. While specific experimental data for this compound and its isomers are not widely published, this document leverages fundamental chromatographic principles and data from analogous sulfur-containing compounds to establish a scientifically rigorous approach. We will explore both Gas Chromatography (GC) and Liquid Chromatography (LC) strategies, detailing the underlying separation mechanisms, proposing starting experimental protocols, and introducing the use of retention indices for reliable, cross-platform compound identification. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate methods for the analysis of dithiaalkane isomers and other structurally similar molecules.

Introduction: The Analytical Challenge of Dithiaalkane Isomers

Long-chain alkanes featuring heteroatom substitutions, such as the dithiaalkanes, are a class of compounds with applications ranging from materials science to pharmaceuticals. 11,14-Dithiatetracosane is a 24-carbon chain alkane with two sulfur atoms replacing the methylene groups at the 11th and 14th positions. During the synthesis or environmental degradation of such compounds, a variety of positional isomers can arise, where the sulfur atoms are located at different positions along the carbon chain (e.g., 10,13-Dithiatetracosane, 12,15-Dithiatetracosane).

From an analytical perspective, these isomers present a significant challenge. They often share the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone without chromatographic separation.[1] Furthermore, their similar chemical properties can lead to co-elution in non-optimized chromatographic systems. The ability to separate and unequivocally identify these positional isomers is therefore paramount for quality control, mechanistic studies, and regulatory compliance.

This guide will focus on a logical, first-principles approach to developing separation methods for these isomers, with a primary focus on Gas Chromatography due to the volatility of long-chain alkanes.

Fundamental Principles of Separation

The chromatographic retention of a molecule is governed by its partitioning between a stationary phase and a mobile phase. For isomeric compounds, subtle differences in their physicochemical properties can be exploited to achieve separation.

Gas Chromatography (GC): The Role of Boiling Point and Polarity

In GC, the primary determinant of elution order for a homologous series of compounds on a non-polar stationary phase is the boiling point.[2][3] For isomers of long-chain alkanes, the following principles apply:

  • Chain Length: Boiling point increases with increasing carbon number.[4]

  • Branching: Increased branching leads to a more compact molecular structure with a smaller surface area, resulting in weaker van der Waals forces and a lower boiling point compared to the straight-chain isomer.[5]

For dithiaalkane isomers, the position of the sulfur atoms introduces a key variable. While the overall molecular weight remains the same, the position of the sulfur atoms influences the molecule's overall shape and intermolecular forces. Research on the physical properties of sulfur-containing isomers indicates that isomers with the sulfur atom located at a more external (terminal) position tend to have a higher boiling point.[6] This is likely due to increased molecular "floppiness" and a larger accessible surface area for intermolecular interactions when the heteroatoms are closer to the center of the chain, effectively creating a more "branched" structure.

Therefore, we can predict that on a non-polar GC column (e.g., polydimethylsiloxane), the elution order of dithiatetracosane positional isomers will primarily follow their boiling points, with isomers having sulfur atoms closer to the center of the chain eluting earlier.

Liquid Chromatography (LC): Leveraging Polarity Differences

While GC is often the preferred method for volatile, non-polar compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers an alternative separation mechanism based on polarity. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). More non-polar compounds interact more strongly with the stationary phase and have longer retention times.

The introduction of sulfur atoms into an alkane chain slightly increases its polarity compared to the parent alkane. The position of these sulfur atoms can subtly influence the overall molecular polarity and its interaction with the stationary phase. While predicting the exact elution order in RP-HPLC can be more complex than in GC, it provides a valuable orthogonal separation technique. For instance, phenyl-based columns can offer alternative selectivity for sulfur-containing compounds due to potential π-π interactions.[7][8]

Proposed Analytical Strategy: Gas Chromatography with Flame Photometric Detection (GC-FPD)

For the analysis of dithiaalkane isomers, GC is the recommended primary technique due to its high resolving power for volatile compounds. A sulfur-specific detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), is crucial for selective detection in complex matrices.[9][10]

The following is a proposed starting method for the separation of 11,14-Dithiatetracosane and its positional isomers.

Detailed GC-FPD Experimental Protocol

Objective: To separate positional isomers of dithiatetracosane and determine their retention indices.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and a Flame Photometric Detector (FPD).

  • GC Column: A non-polar capillary column is recommended to achieve separation based on boiling points. A good starting choice would be an Agilent J&W DB-1 or HP-5ms (100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data System: Agilent MassHunter or equivalent chromatography data software.

Materials:

  • Sample: A mixture of 11,14-Dithiatetracosane and its potential positional isomers (e.g., 10,13-, 12,15-), dissolved in a high-purity solvent like hexane or dichloromethane.

  • n-Alkane Standard: A mixture of straight-chain alkanes (e.g., C20 to C30) for the determination of Linear Retention Indices.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • FPD Gases: Hydrogen and Air, high purity.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the dithiatetracosane isomer mixture in hexane. Prepare a working standard of 10 µg/mL by serial dilution. Prepare the n-alkane standard at a similar concentration.

  • Instrument Setup:

    • Inlet: Set to Split mode with a ratio of 20:1. The high split ratio ensures sharp peaks. Set the inlet temperature to 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute. Ramp at 5°C/min to 300°C. Hold at 300°C for 10 minutes. This temperature program allows for the elution of high-boiling-point compounds.

    • Carrier Gas: Set to a constant flow of 1.2 mL/min (Helium).

    • FPD Detector: Set the temperature to 300°C. Optimize gas flows as per manufacturer recommendations (e.g., H2: 75 mL/min, Air: 100 mL/min).

  • Analysis Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the n-alkane standard mixture. This will be used to calculate the retention indices.

    • Inject the dithiatetracosane isomer sample.

  • Data Analysis:

    • Identify the peaks corresponding to the dithiatetracosane isomers in the chromatogram.

    • Record the retention time (t_R) for each isomer.

    • Using the chromatogram from the n-alkane standard run, calculate the Linear Retention Index (LRI) for each isomer using the following formula[11]:

      • LRI = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(N) - t_R(n)) )]

      • Where:

        • t_R(x) is the retention time of the isomer.

        • t_R(n) is the retention time of the n-alkane eluting just before the isomer.

        • t_R(N) is the retention time of the n-alkane eluting just after the isomer.

        • n is the carbon number of the earlier eluting n-alkane.

GC_Workflow

Predicted Chromatographic Behavior and Data Comparison

Based on the principle that dithiaalkane isomers with sulfur atoms closer to the center of the carbon chain will have lower boiling points, we can predict their elution order on a non-polar GC column.[6] The following table presents a simulated but scientifically plausible comparison of retention times and calculated Linear Retention Indices for three positional isomers of dithiatetracosane.

Compound NameStructure (Sulfur Positions)Predicted Boiling Point TrendPredicted Retention Time (min)Calculated Linear Retention Index (LRI)
12,15-DithiatetracosaneC11-S-C2-S-C9Lowest22.52430
11,14-Dithiatetracosane C10-S-C2-S-C10 Intermediate 23.1 2465
10,13-DithiatetracosaneC9-S-C2-S-C11Highest23.82505

Note: The retention times are hypothetical and for illustrative purposes. The n-alkanes C24 (t_R ≈ 22.2 min) and C25 (t_R ≈ 24.0 min) are assumed to bracket these isomers under the proposed GC conditions. The LRI values provide a standardized metric for comparison across different instruments and laboratories.

Separation_Principle

Trustworthiness and Method Validation

The protocol described herein is designed as a self-validating system. The use of Linear Retention Indices is a cornerstone of this approach. While absolute retention times can vary between instruments and even between runs due to minor fluctuations in flow rate or temperature, retention indices are significantly more robust.[4] By bracketing the unknown peaks with a series of known n-alkane standards, the retention behavior is normalized.

For full method validation, the following steps should be undertaken:

  • Specificity: Confirm the absence of interfering peaks by analyzing a matrix blank.

  • Linearity: Analyze a series of standards at different concentrations to establish a linear range.

  • Precision: Perform repeated injections of the same sample to assess the repeatability of retention times and peak areas (expressed as %RSD).

  • Accuracy: If pure standards of each isomer are available, prepare samples of known concentrations to determine the recovery.

Conclusion and Future Outlook

This guide provides a foundational strategy for the challenging task of separating and identifying positional isomers of 11,14-Dithiatetracosane. By applying the fundamental principle that boiling point is the primary driver of retention on non-polar GC columns, a logical and predictable separation can be achieved. The proposed GC-FPD method, coupled with the calculation of Linear Retention Indices, offers a robust and transferable approach for unambiguous isomer identification.

For isomers that may prove particularly difficult to resolve by GC, orthogonal techniques such as RP-HPLC with different column chemistries (e.g., C18 vs. Phenyl-Hexyl) should be explored.[8] Furthermore, coupling the GC to a high-resolution mass spectrometer (GC-HRMS) would provide additional confirmation of elemental composition and could reveal subtle differences in fragmentation patterns between isomers, further enhancing confidence in identification.

References

  • Use of boiling point–Lee retention index correlation for rapid review of gas chromatography-mass spectrometry data. (n.d.). Retrieved from amdis.net.

  • Sarrut, M., et al. (2018). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. PMC.

  • MilliporeSigma. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from the MilliporeSigma website.

  • ResearchGate. (n.d.). Use of boiling point-Lee retention index correlation for rapid review of gas chromatography-mass spectrometry data | Request PDF. Retrieved from ResearchGate.

  • Nugent, B. (2024, February 7). How does the boiling point affect chromatograms in GC? Quora.

  • Rostad, C. E., et al. (1986). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. U.S. Geological Survey.

  • THE INFLUENCE OF MOLECULAR STURCTURE OF SULFUR-CONTAINING COMPOUNDS IN PETROLEUM ON THEIR PHYSICAL PROPERTIES. (n.d.). 石油炼制与化工.

  • Goodner, K. L., et al. (2002). A RETENTION INDEX SCHEME FOR USE WITH SULFUR SPECIFIC DETECTORS. Proc. Fla. State Hort. Soc., 115, 54-55.

  • Bruno, T. J. (2021, October 12). Isothermal Kovats Retention Indices of Sulfur Compounds on Poly (5% Diphenyl/95% Dimethylsiloxane) Stationary Phase. National Institute of Standards and Technology.

  • Automatic Adjustment of Retention Time (AART) for GC and GC/MS Systems. (n.d.). Retrieved from rests.com.

  • LibreTexts. (2026, March 10). 3.5: Properties of Alkanes. Chemistry LibreTexts.

  • MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). Boiling Point Models of Alkanes.

  • A new model for predicting boiling points of alkanes. (n.d.). PMC.

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties.

  • Bramston-Cook, R. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Lotus Consulting.

  • Ashenhurst, J. (2026, January 20). 3 Trends That Affect Boiling Points. Master Organic Chemistry.

  • D'Agostino, P. A., & Provost, L. R. (1988). Gas chromatographic retention indices of sulfur vesicants and related compounds. Journal of Chromatography A, 436(3), 399-411.

  • Variations around the presence and position of sulfur in sugar-derived cyclic monomers: influence on polymerisation thermodynamics, polymer sequence and thermal properties. (n.d.). RSC Publishing.

  • Properties of Sulfur. (n.d.). Retrieved from uotechnology.edu.iq.

  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. (n.d.). PMC.

  • Technical Support Center: Chromatographic Separation of 3,4-diCQA and 4,5-diCQA. (n.d.). Benchchem.

  • separation of two isomers. (2009, May 13). Chromatography Forum.

Sources

Validation

A Guide to Bridging Theory and Reality: Comparing Computational Models and Experimental Data for 11,14-Dithiatetracosane

In the landscape of materials science and drug development, the journey from a molecule's conception to its application is both complex and resource-intensive. At the heart of this journey lies a fundamental challenge: a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of materials science and drug development, the journey from a molecule's conception to its application is both complex and resource-intensive. At the heart of this journey lies a fundamental challenge: accurately predicting a molecule's behavior. This guide delves into the critical interplay between computational modeling and experimental validation, using the long-chain dithiaalkane, 11,14-Dithiatetracosane, as our case study. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this guide will establish a robust framework for such a comparative analysis. We will explore the established computational and experimental methodologies that are applied to analogous long-chain and sulfur-containing molecules, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for this essential validation process.

The Synergy of Simulation and Experimentation

Computational modeling offers a powerful lens through which we can predict the properties and behavior of molecules like 11,14-Dithiatetracosane. These in silico approaches allow for rapid screening of molecular conformations, estimation of energetic landscapes, and prediction of spectroscopic signatures, all of which can guide experimental design and hypothesis generation.[1][2][3] However, computational models are, by their nature, approximations of reality. The accuracy of their predictions is intrinsically tied to the quality of the force fields and the algorithms employed.[4][5][6]

This is where experimental data becomes indispensable. Empirical measurements provide the ground truth against which computational models are benchmarked and refined. Discrepancies between predicted and measured properties highlight the limitations of the current computational model and offer valuable insights into the underlying physics and chemistry that may not have been fully captured. This iterative process of prediction, experimentation, and refinement is crucial for building robust models that can be confidently used to accelerate the discovery and development of new materials and therapeutics.[7]

Computational Modeling of 11,14-Dithiatetracosane: A Predictive Framework

The first step in modeling 11,14-Dithiatetracosane is to perform a conformational analysis to understand its likely three-dimensional structures and their relative stabilities.[1][2][3] This is typically achieved through molecular mechanics simulations, which rely on force fields to describe the potential energy of the system as a function of its atomic coordinates.

Selecting an Appropriate Force Field

The choice of force field is critical, especially for a molecule containing sulfur atoms. Standard force fields may not always accurately represent the unique electronic and steric properties of sulfur.[4][5] Therefore, it is imperative to select a force field that has been specifically parameterized for sulfur-containing compounds. Force fields like CHARMM with polarizable models or OPLS-based models with off-atom charged sites have shown improved accuracy in reproducing experimental data for such molecules.[4][5][6] These advanced force fields can better account for the anisotropic nature of sulfur's electron distribution, leading to more reliable predictions of conformational energies and intermolecular interactions.[4][5]

Conformational Analysis Workflow

A typical computational workflow for the conformational analysis of 11,14-Dithiatetracosane would involve:

  • Initial Structure Generation: A starting 3D structure of the molecule is generated.

  • Energy Minimization: The initial structure is subjected to energy minimization to find a local energy minimum.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating around the rotatable bonds. This generates a diverse set of possible conformations.

  • Re-minimization and Ranking: Each generated conformation is then energy minimized, and the conformations are ranked based on their potential energy. The lower the energy, the more stable the conformation.[1]

A Generate Initial 3D Structure of 11,14-Dithiatetracosane B Select Appropriate Force Field (e.g., CHARMM, OPLS for sulfur) A->B C Energy Minimization of Initial Structure B->C D Perform Conformational Search (Systematic or Stochastic Rotation) C->D E Energy Minimize Each Conformer D->E F Rank Conformers by Potential Energy E->F G Identify Low-Energy (Stable) Conformations F->G

Caption: Computational workflow for conformational analysis.

Experimental Characterization: Grounding Predictions in Reality

To validate and refine the computational model of 11,14-Dithiatetracosane, a suite of experimental techniques would be employed. Given its long alkyl chain structure, techniques used to study lipids and other amphiphilic molecules are particularly relevant.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal properties and phase behavior of materials.[8][9][10] For a molecule like 11,14-Dithiatetracosane, DSC can be used to determine its melting point and any other phase transitions it might undergo as a function of temperature. This information is directly comparable to predictions from molecular dynamics simulations, which can model the molecule's behavior at different temperatures. The shape and enthalpy of the transition peaks in a DSC thermogram provide insights into the cooperativity and energetics of the phase transitions.[11][12]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule.[13][14][15] The resulting Raman spectrum serves as a unique molecular "fingerprint" and is highly sensitive to the molecule's conformation and local environment.[13][16] Specific peaks in the Raman spectrum can be assigned to the stretching and bending vibrations of different chemical bonds within 11,14-Dithiatetracosane, such as C-H, C-C, C-S, and S-S bonds. These experimentally observed vibrational frequencies can be directly compared to the vibrational frequencies calculated from the computational model, providing a stringent test of the model's accuracy.[17]

cluster_0 Sample Preparation cluster_1 Experimental Analysis cluster_2 Data Acquisition A Synthesize and Purify 11,14-Dithiatetracosane B Prepare Sample for Analysis (e.g., solid, in solution) A->B C Differential Scanning Calorimetry (DSC) B->C D Raman Spectroscopy B->D E Measure Thermal Transitions (Melting Point, Phase Changes) C->E F Acquire Vibrational Spectrum (Raman Shifts) D->F

Caption: General experimental workflow for characterization.

A Comparative Analysis: The Iterative Path to an Accurate Model

The true power of this combined approach lies in the direct comparison of the computational predictions and the experimental data. A summary of the key comparative parameters is presented below.

PropertyComputational PredictionExperimental Measurement
Conformational Energy Relative energies of different conformers (e.g., gauche vs. anti)Inferred from spectroscopic data and thermodynamic measurements
Vibrational Frequencies Calculated Raman shifts for key vibrational modes (C-S stretch, S-S stretch, etc.)Measured Raman shifts from the experimental spectrum
Thermal Transitions Simulated melting point and phase transition temperaturesMeasured melting point and phase transition temperatures from DSC

Significant discrepancies between the predicted and measured values would necessitate a refinement of the computational model. For instance, if the calculated vibrational frequencies for the C-S bonds do not match the experimental Raman shifts, the force field parameters for these bonds may need to be adjusted. This iterative process of comparison and refinement leads to a more accurate and predictive computational model.

A Computational Model (Initial Predictions) C Compare Predictions and Experimental Results A->C B Experimental Data (DSC, Raman) B->C D Discrepancies Identified? C->D E Refine Computational Model (Adjust Force Field Parameters) D->E Yes F Validated Computational Model D->F No E->A

Caption: Iterative model refinement workflow.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the experimental data, standardized protocols must be followed.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of purified 11,14-Dithiatetracosane into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. An empty, sealed aluminum pan will be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same controlled rate.

    • Perform a second heating scan to ensure the thermal history of the sample is consistent.[10][12]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed thermal transitions.[9]

Protocol 2: Raman Spectroscopy
  • Sample Preparation: Place a small amount of the purified 11,14-Dithiatetracosane onto a clean microscope slide.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

    • Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 200-3500 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis:

    • Process the raw spectrum to remove any background fluorescence.

    • Identify the positions (Raman shifts) and relative intensities of the Raman bands.

    • Assign the observed bands to specific molecular vibrations based on known group frequencies and comparison with the computational predictions.[13][14]

Conclusion

The synergistic application of computational modeling and experimental characterization provides a robust framework for understanding the structure-property relationships of molecules like 11,14-Dithiatetracosane. While a comprehensive dataset for this specific molecule is not yet readily available, the methodologies outlined in this guide provide a clear path forward for its investigation. By embracing the iterative process of prediction, measurement, and refinement, researchers can build highly accurate computational models that will undoubtedly accelerate the design and development of novel materials and therapeutics. This guide serves as a foundational resource for scientists and developers seeking to bridge the gap between theoretical predictions and real-world performance.

References

Sources

Safety & Regulatory Compliance

Safety

11,14-Dithiatetracosane proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 11,14-Dithiatetracosane As a Senior Application Scientist, I frequently encounter logistical and safety challenges when managing specialized organosulfur waste. 11,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 11,14-Dithiatetracosane

As a Senior Application Scientist, I frequently encounter logistical and safety challenges when managing specialized organosulfur waste. 11,14-Dithiatetracosane (CAS: 60810-43-7) is a long-chain aliphatic dithioether commonly utilized in specialized lipid synthesis, hydrophobic monolayer formation, and advanced drug delivery research 1. Because of its extreme lipophilicity and the presence of two reactive thioether linkages, its disposal requires a nuanced approach that bypasses standard organic waste protocols. This guide outlines the causality-driven workflows for the safe segregation, handling, and disposal of 11,14-Dithiatetracosane.

Chemical Profile & Causality in Disposal

Before implementing a disposal protocol, we must understand the physicochemical behavior of the molecule to predict its reactivity in a waste stream. 11,14-Dithiatetracosane is a heavy, non-polar molecule (C₂₂H₄₆S₂).

Causality of Hazard: The thioether groups (sulfides) are highly susceptible to oxidation. If inadvertently mixed with strong oxidizing agents (e.g., peroxides, nitric acid, or permanganates) in a generic waste carboy, the sulfur centers can undergo rapid, highly exothermic oxidation to form sulfoxides or sulfones 2. Furthermore, while short-chain sulfides are highly volatile and malodorous, 11,14-Dithiatetracosane has a negligible vapor pressure and a high boiling point. This minimizes ambient inhalation risks but dictates that thermal degradation during improper incineration can release toxic sulfur dioxide (SO₂) 3.

Table 1: Physicochemical Properties Dictating Disposal Logistics

PropertyValueOperational & Disposal Implication
CAS Number 60810-43-7Required identifier for EPA hazardous waste manifests.
Molecular Formula C₂₂H₄₆S₂High sulfur content dictates off-site incineration with SOx scrubbing.
Density 0.893 g/cm³Floats on aqueous layers; requires phase separation if mixed with water.
Boiling Point 469.4°CWill not evaporate in fume hoods; do not attempt evaporative disposal.
Flash Point 218.8°CCombustible, requiring segregation from ignition sources and oxidizers.

Step-by-Step Disposal Methodology

According to the National Research Council's Prudent Practices in the Laboratory, organosulfur compounds must be strictly segregated from incompatible chemical classes to prevent reactive hazards 4. While small quantities of water-soluble sulfides can sometimes be neutralized in-lab using sodium hypochlorite (bleach) to form sulfonic acids, the extreme hydrophobicity of 11,14-Dithiatetracosane renders aqueous bleach oxidation ineffective and potentially dangerous due to biphasic reaction unpredictability. Therefore, collection and off-site incineration is the only self-validating, compliant method.

Protocol: Segregation and Collection

  • Step 1: Container Selection Utilize a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure the container has a secure, vapor-tight cap to prevent slow environmental release.

  • Step 2: Verification of Compatibility (Self-Validation Step) Verify that the waste container contains NO halogenated solvents, NO aqueous acids/bases, and absolutely NO oxidizing agents. Label the container explicitly as "Non-Halogenated Organic Waste - Contains Organosulfur Compounds."

  • Step 3: Phase Separation (If Applicable) If the 11,14-Dithiatetracosane is part of an aqueous emulsion or biphasic reaction mixture, perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane or ethyl acetate). Causality: Removing water reduces the cost of incineration and prevents the formation of highly corrosive sulfurous acids within the waste container prior to transport.

  • Step 4: Transfer and Secondary Containment Transfer the organic layer containing the dithioether into the designated waste container using a dedicated funnel. Place the waste container in a secondary containment tray to mitigate spill risks.

  • Step 5: Manifesting and EPA Compliance Log the estimated mass of 11,14-Dithiatetracosane on the hazardous waste manifest. Under EPA guidelines, wastes containing significant heteroatoms (like sulfur) must be flagged so the disposal facility can route them to an incinerator equipped with alkaline scrubbers to capture SO₂ emissions 5.

Logical Workflow Diagram

To ensure a self-validating system where no step is overlooked, follow this operational workflow for 11,14-Dithiatetracosane disposal.

G Start 11,14-Dithiatetracosane Waste Generated CheckMix Is it mixed with aqueous or polar solvents? Start->CheckMix PhaseSep Phase Separation (Extract into non-polar solvent) CheckMix->PhaseSep Yes Segregate Segregate as Non-Halogenated Organic Waste CheckMix->Segregate No PhaseSep->Segregate OxidizerCheck Verify Absence of Strong Oxidizers Segregate->OxidizerCheck Incineration Off-site Incineration (SOx Scrubber Required) OxidizerCheck->Incineration Cleared

Operational workflow for the segregation and disposal of 11,14-Dithiatetracosane.

Spill Response and Remediation

In the event of a spill, the low volatility of 11,14-Dithiatetracosane works to our advantage, as it will not rapidly vaporize to create an acute inhalation hazard 4.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like sawdust, as residual oxidizers in the environment could trigger a reaction with the sulfur compounds.

  • Collection: Mechanically scoop the absorbed mixture using non-sparking tools to prevent ignition of any co-solvents.

  • Disposal: Place the saturated absorbent into a solid hazardous waste container, labeled appropriately for organosulfur solid waste. Treat all cleanup materials as hazardous waste 6.

References

  • Source: lookchem.
  • Source: ubc.
  • Source: nih.
  • Source: ust.
  • Source: vumc.
  • Source: epa.

Sources

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